Sodium 1,4-diethyl sulphonatosuccinate
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Overview
Description
Sodium 1,4-diethyl sulfonatosuccinate is a chemical compound with the molecular formula C8H14O7SNa. It is known for its unique structure, which includes a sulfonate group attached to a succinate backbone. This compound is often used in various industrial and research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 1,4-diethyl sulfonatosuccinate can be synthesized through a series of chemical reactions. One common method involves the esterification of succinic acid with ethanol to form diethyl succinate. This intermediate is then sulfonated using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group. The final step involves neutralizing the sulfonated product with sodium hydroxide to obtain sodium 1,4-diethyl sulfonatosuccinate.
Industrial Production Methods
In an industrial setting, the production of sodium 1,4-diethyl sulfonatosuccinate typically involves large-scale esterification and sulfonation processes. These processes are carried out in reactors equipped with temperature and pressure control to ensure optimal reaction conditions. The final product is purified through crystallization or distillation to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
Sodium 1,4-diethyl sulfonatosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
Sodium 1,4-diethyl sulfonatosuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of sodium 1,4-diethyl sulfonatosuccinate involves its interaction with various molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins or other biomolecules, affecting their function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: Another sulfonate compound used as a surfactant.
Sodium sulfosuccinate: A related compound with similar chemical properties.
Sodium lauryl ether sulfate: A widely used surfactant in detergents and personal care products
Uniqueness
Sodium 1,4-diethyl sulfonatosuccinate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
CAS No. |
7320-45-8 |
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Molecular Formula |
C8H13NaO7S |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
sodium;1,4-diethoxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C8H14O7S.Na/c1-3-14-7(9)5-6(16(11,12)13)8(10)15-4-2;/h6H,3-5H2,1-2H3,(H,11,12,13);/q;+1/p-1 |
InChI Key |
RIGUOXLGNYMESN-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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